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Compound of Interest

2-[(3-

Compound Name: Methylcyclohexyl)oxy]butanoic
acid

CAS No.: 1218052-49-3

Cat. No.: B2504175

Get Quote

Part 1: Executive Summary & Structural Logic

Compound ldentity: 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS: 1218052-49-3
Molecular Formula: C

H
O

Exact Mass: 200.1412 Da

The Analytical Challenge

As a Senior Application Scientist, | approach this molecule not merely as a catalog entry but as
a stereochemically complex scaffold. The structure features a butanoic acid backbone with a
bulky 3-methylcyclohexyl ether substituent at the

-position (C2).

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2504175#bc-rfq
https://www.benchchem.com/product/b2504175/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-3-methylcyclohexyl-oxy-butanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2504175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Critical Stereochemical Note: This molecule contains three chiral centers:
e C2 of the butanoic acid chain: The

-carbon.

o C1 of the cyclohexane ring: The ether linkage point.
o C3 of the cyclohexane ring: The methyl attachment point.

Consequently, synthetic samples often exist as a mixture of diastereomers (up to 4 pairs of
enantiomers). In spectroscopic analysis, particularly NMR, you must anticipate signal doubling
or broadening due to these diastereomeric environments. You are not looking for a single clean
set of peaks, but rather a complex overlay of cis and trans ring isomers coupled with the R/S
acid center.

Part 2: Mass Spectrometry (MS) Profiling

Methodology: Electron lonization (El, 70 eV) Objective: Structural confirmation via
fragmentation logic.

Unlike simple esters, the

-alkoxy acid moiety directs fragmentation through specific pathways. The ether oxygen
stabilizes the positive charge, driving the cleavage events.

Fragmentation Pathway Logic

e Molecular lon (

): Expected at m/z 200. This signal will be weak or absent due to the lability of the ether and
acid groups.

e Primary Cleavage (
-Cleavage): The bond between the carboxyl group and the
-carbon is weak.

o Loss of COOH (45 Da): Generates the oxonium ion at m/z 155.
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o Ether Cleavage (C-O Bond Scission):

o Formation of the Cyclohexyl Carbocation: The C-O bond breaks to release the stable

secondary carbocation on the ring.

o Target lon: 3-methylcyclohexyl cation at m/z 97. This is often the Base Peak (100%

relative abundance) or a major fragment.

o Secondary decay: The m/z 97 ion loses ethylene or methyl radicals to form m/z 81 and

m/z 55 series typical of cycloalkanes.

MS Data Summary Table

m/z (approx) Intensity Fragment Identity Mechanism
200 <1% M] Parent lon (Unstable)
155 Medium [M - COOH] -cleavage adjacent to
ether oxygen
[C
3-Methylcyclohexyl
97 High (Base) H ] yiey Y
cation (C-O cleavage)
]
[C
Ring fragmentation
55 High A (Retro-Diels-Alder
] type)
[C
_ H Ethyl tail of butanoic
29 Medium

acid

Part 3: Infrared Spectroscopy (IR)
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Methodology: ATR-FTIR (Attenuated Total Reflectance) Objective: Functional group validation.

The spectrum is dominated by the carboxylic acid "dimer" features and the ether linkage.

Frequency (cm

)

Vibrational Mode

Diagnostic Insight

2800-3200

O-H Stretch (Broad)

Characteristic carboxylic acid
"hump". Overlaps with C-H

stretches.

2950, 2920, 2860

C-H Stretch (Aliphatic)

Strong signals from the

cyclohexyl ring and ethyl
group.

Critical Check. Sharp carbonyl

1715-1730 C=0 Stretch (Strong) peak. If broadened/split,
indicates H-bonding variance.
Ether linkage. Distinguishes
1080-1120 C-O-C Stretch _ _ .
this from a simple alkyl acid.
1200-1300 C-0O Stretch (Acid) Coupled with O-H deformation.

Part 4: Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz

H /125 MHz

C in CDCI

. Reference: TMS (

0.00).

H NMR Interpretation (Proton)

The spectrum is crowded in the aliphatic region (0.8-2.0 ppm). The key to validation is the

deshielded
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-proton.

e 10.5-12.0 (1H, br s): Carboxylic acid proton. (Disappears with D
O shake).

e 3.8-4.0 (1H, dd): The H-2 proton (alpha to COOH).

o Why here? Deshielded by both the Carbonyl and the Ether Oxygen.
o Multiplicity: Doublet of doublets (coupling to the two H-3 protons of the ethyl chain).

e 3.1-3.4 (1H, m): The H-1' proton on the cyclohexane ring (ether linkage).

o Stereochemistry: The chemical shift varies significantly between axial and equatorial
orientations. Expect complex multiplets due to diastereomers.

e 0.8-1.0 (6H, overlapping):

o Triplet (t) from the terminal methyl of the butanoic chain.

o Doublet (d) from the 3-methyl group on the ring.

C NMR Interpretation (Carbon)

Use DEPT-135 to distinguish CH/CH

(up) from CH

(down).
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Shift (
Carbon Type Assignment Notes
ppm)
176.5 Quaternary (C) C=0 (Acid) Most downfield signal.
C-2( Doublet in off-
78.2 Methine (CH) resonance.
-carbon) Deshielded by O.
Shift depends on
74.5 Methine (CH) C-1' (Ring ether C) cis/trans ring
isomerism.
Methylene (CH ) .
30-40 Ring/Chain CH Cluster of signals.
)
Methyl (CH
22.5 Ring Methyl
)
Methyl (CH
9.5 Chain Terminal
)

Part 5: Visualization & Workflows
Diagram 1: Structural Elucidation Logic

This workflow represents the decision tree for validating the compound's structure, specifically

addressing the stereochemical complexity.

IR Spectroscopy

(Check C=0, C-0-C) Functional Groups OK

1HNMR Signal Splitting? o asst:,erre; v:';?lg:; " Ratio Determined G

(Identify H-alpha ~3.9ppm)

MW Confirmed

Mass Spec (El)
(Target miz 97, 155)
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Click to download full resolution via product page

Caption: Analytical workflow for validating 2-[(3-Methylcyclohexyl)oxy]butanoic acid,
prioritizing functional group confirmation before stereochemical deconvolution.

Diagram 2: Mass Spectrometry Fragmentation Pathway

A visual representation of the primary dissociation events in the EI-MS source.

Molecular lon [M]+
m/z 200

Alpha Cleavage

(Loss of COOH) C-O Bond Scission

Oxonium lon 3-Methylcyclohexyl Cation
m/z 155 m/z 97 (Base Peak)

|
|
- C3H6
|
\J
Ring Fragment
m/z 55

Click to download full resolution via product page

Caption: Proposed fragmentation pathway highlighting the formation of the diagnostic m/z 97
base peak.

Part 6: Experimental Protocol (Sample Preparation)

To ensure high-fidelity data, follow this preparation protocol. This minimizes artifacts from the
carboxylic acid dimerization.

NMR Sample Prep (High Resolution)
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e Solvent: Use CDCI

(99.8% D) with 0.03% TMS.
o Concentration: Dissolve 10-15 mg of the acid in 0.6 mL solvent.
e Critical Step: Add 1 drop of D

O and shake if the acid proton region (10-12 ppm) is broad or interfering with aromatic
impurities (though none expected here). This exchanges the COOH proton, removing the
peak and simplifying the spectrum.

« Filtering: Filter through a glass wool plug in a Pasteur pipette to remove undissolved
particulates that cause baseline distortion.

GC-MS Derivatization (Recommended)

Direct injection of carboxylic acids often leads to peak tailing due to adsorption in the injector
liner.

o Reagent: BSTFA (N,O-Bis(trimethylsilytrifluoroacetamide) + 1% TMCS.

e Procedure:

[e]

Dissolve 1 mg sample in 1 mL Dichloromethane.

o

Add 50 pL BSTFA reagent.

Incubate at 60°C for 30 minutes.

[¢]

o

Inject 1 pL.
e Result: You will observe the TMS-ester derivative.
o Shift: Molecular ion will increase by 72 Da (replace H with SiMe

). New M+ = 272,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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